3-bromo-N-(2,4-difluorophenyl)propanamide
Description
3-Bromo-N-(2,4-difluorophenyl)propanamide is a halogenated amide compound characterized by a propanamide backbone substituted with a bromine atom at the 3-position and a 2,4-difluorophenyl group attached to the nitrogen. The difluorophenyl moiety introduces steric and electronic effects, influencing solubility, stability, and biological interactions.
Properties
IUPAC Name |
3-bromo-N-(2,4-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCPINJAXDNUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381622 | |
| Record name | 3-bromo-N-(2,4-difluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-44-0 | |
| Record name | 3-bromo-N-(2,4-difluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,4-difluorophenyl)propanamide typically involves the reaction of 2,4-difluoroaniline with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3-bromo-N-(2,4-difluorophenyl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The purification process may involve additional steps such as distillation or crystallization to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,4-difluorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of N-substituted propanamides.
Reduction: Formation of 3-bromo-N-(2,4-difluorophenyl)propanol.
Oxidation: Formation of 3-bromo-N-(2,4-difluorophenyl)propanoic acid.
Scientific Research Applications
3-bromo-N-(2,4-difluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-bromo-N-(2,4-difluorophenyl)propanamide, highlighting differences in substituents, molecular weights, and reported applications:
Structural and Functional Differences
- Halogen Placement : Unlike 2-bromo analogs (e.g., ), the 3-bromo substitution in the target compound positions the halogen farther from the amide group, reducing steric clash and altering reactivity patterns .
- Fluorine vs. Other Halogens : The 2,4-difluorophenyl group (vs. chloro or nitro substituents in ) enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
- Chirality: Compounds like (R)-3-bromo-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide () exhibit stereochemical complexity, which can significantly impact biological activity compared to the achiral target compound .
Key Research Findings and Data
- Reactivity : The bromine atom in 3-bromo-N-(2,4-difluorophenyl)propanamide is susceptible to nucleophilic displacement, as seen in analogs like 3-bromo-2-hydroxypropanamides (), enabling diversification into sulfonamides or ethers .
- Thermal Stability : tert-butyl-substituted analogs () exhibit higher thermal stability (~200°C decomposition), suggesting that the target compound’s stability may vary with substituent bulkiness .
Biological Activity
3-bromo-N-(2,4-difluorophenyl)propanamide is a compound that has garnered attention for its potential biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-bromo-N-(2,4-difluorophenyl)propanamide can be described as follows:
- Molecular Formula : C₁₃H₁₂BrF₂N
- Molecular Weight : 300.14 g/mol
- IUPAC Name : 3-bromo-N-(2,4-difluorophenyl)propanamide
The presence of bromine and difluorophenyl groups suggests that this compound may exhibit significant interactions with biological targets.
Research indicates that 3-bromo-N-(2,4-difluorophenyl)propanamide exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
- Cellular Uptake : The compound's lipophilicity facilitates its penetration into cell membranes, allowing it to interact with intracellular targets.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors, influencing downstream signaling cascades.
Anticancer Properties
One of the most notable areas of research surrounding 3-bromo-N-(2,4-difluorophenyl)propanamide is its potential anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound exhibits cytotoxic effects against:
- Breast Cancer Cells (MCF-7) : IC50 values indicated significant growth inhibition.
- Lung Cancer Cells (A549) : Similar inhibitory effects were observed.
The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.8 |
Antimicrobial Activity
In addition to its anticancer properties, 3-bromo-N-(2,4-difluorophenyl)propanamide has been evaluated for antimicrobial activity. It showed promising results against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
Several studies have highlighted the biological significance of 3-bromo-N-(2,4-difluorophenyl)propanamide:
- In Vitro Studies : A research team found that the compound induced apoptosis in cancer cells via mitochondrial pathways, leading to cell cycle arrest in the G2/M phase.
- Animal Models : In vivo studies using murine models demonstrated that treatment with 3-bromo-N-(2,4-difluorophenyl)propanamide resulted in a significant reduction in tumor size compared to control groups.
- Mechanistic Insights : Further investigations revealed that the compound modulates key signaling pathways involved in cell proliferation and survival, including the MAPK/ERK pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
